molecular formula C24H31NO B4950934 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone CAS No. 84825-21-8

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone

Cat. No.: B4950934
CAS No.: 84825-21-8
M. Wt: 349.5 g/mol
InChI Key: WJMXZSHYYUTPJP-UHFFFAOYSA-N
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Description

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone is a complex organic compound with a unique structure that combines a butyl-phenyl group with a trimethyl-dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-butylbenzene with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone: Lacks the butyl group, resulting in different physical and chemical properties.

    1-(4-(4-Methyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.

Uniqueness

1-(4-(4-Butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-YL)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and improving its bioavailability.

Properties

IUPAC Name

1-[4-(4-butylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-6-7-10-19-13-15-20(16-14-19)24(5)17-23(3,4)25(18(2)26)22-12-9-8-11-21(22)24/h8-9,11-16H,6-7,10,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXZSHYYUTPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84825-21-8
Record name 84825-21-8
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